molecular formula C18H16N2O2 B3165180 6-(Propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxylic acid CAS No. 897561-20-5

6-(Propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxylic acid

Cat. No.: B3165180
CAS No.: 897561-20-5
M. Wt: 292.3 g/mol
InChI Key: FEYLOYRRVSDAEY-UHFFFAOYSA-N
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Description

6-(Propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a propan-2-yl group at the 6-position, a pyridin-4-yl group at the 2-position, and a carboxylic acid group at the 4-position.

Scientific Research Applications

6-(Propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Research: The compound is used to investigate cellular pathways and molecular targets in various biological systems.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction, where the quinoline derivative reacts with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-yl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the quinoline core or the carboxylic acid group, potentially converting them into amines or alcohols.

    Substitution: The aromatic nature of the quinoline and pyridine rings allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols, are commonly employed.

Major Products

    Oxidation: Ketones, aldehydes, or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 6-(Propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. The pyridine ring may interact with protein kinases, modulating signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: Lacks the propan-2-yl and pyridin-4-yl groups, resulting in different biological activities.

    2-(Pyridin-4-yl)quinoline-4-carboxylic acid: Lacks the propan-2-yl group, which may affect its interaction with molecular targets.

    6-(Propan-2-yl)quinoline-4-carboxylic acid: Lacks the pyridin-4-yl group, altering its chemical reactivity and biological properties.

Uniqueness

6-(Propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxylic acid is unique due to the presence of both the propan-2-yl and pyridin-4-yl groups, which confer distinct chemical and biological properties. These substitutions enhance its potential as a versatile compound in medicinal and industrial applications.

Properties

IUPAC Name

6-propan-2-yl-2-pyridin-4-ylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11(2)13-3-4-16-14(9-13)15(18(21)22)10-17(20-16)12-5-7-19-8-6-12/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYLOYRRVSDAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701185131
Record name 6-(1-Methylethyl)-2-(4-pyridinyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701185131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897561-20-5
Record name 6-(1-Methylethyl)-2-(4-pyridinyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897561-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1-Methylethyl)-2-(4-pyridinyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701185131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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